7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including a hydroxypropyl group, an imino group, and a carboxamide group, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For example, starting from a suitable diene and a nitrile, a Diels-Alder reaction can be employed to form the initial ring structure.
Introduction of Functional Groups: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the tricyclic core. The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or ketone.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group into a chloro group, which can then be substituted with other nucleophiles.
Major Products
Oxidation: Aldehydes or ketones depending on the specific conditions and reagents used.
Reduction: Amines resulting from the reduction of the imino group.
Substitution: Various substituted derivatives depending on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its ability to modulate biological pathways, potentially leading to the development of new treatments for diseases.
Industry
In industry, the compound’s unique properties could be leveraged in the development of new materials with specific functionalities, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxypropyl and imino groups could play key roles in binding to molecular targets, while the tricyclic core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: This compound has a similar tricyclic structure but features an ethoxypropyl group and a carbonitrile group instead of a hydroxypropyl group and a carboxamide group.
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-phenylbutan-2-yl)acetamide: Another structurally related compound with different substituents and a sulfur atom in the ring system.
Uniqueness
The uniqueness of 7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and its tricyclic structure
Properties
CAS No. |
618074-24-1 |
---|---|
Molecular Formula |
C15H15N5O3 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c16-12-9(13(17)22)8-10-14(20(12)6-3-7-21)18-11-4-1-2-5-19(11)15(10)23/h1-2,4-5,8,16,21H,3,6-7H2,(H2,17,22) |
InChI Key |
GVCWLXWTGBLOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CCCO)C(=O)N)C(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.